molecular formula C8H12O3 B8348551 2-Allyloxy-acrylic acid ethyl ester

2-Allyloxy-acrylic acid ethyl ester

Cat. No. B8348551
M. Wt: 156.18 g/mol
InChI Key: MWHYCZQWKAWHPL-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

The (2-allyloxy-2,2-bis-ethoxycarbonyl-ethyl)-trimethyl-ammonium iodide was prepared according to a procedure essentially similar to that described in J. Am. Chem. Soc. 1987, 109, 1170-1186, the disclosure of which is incorporated herein by reference thereto. At 0 C, a solution of NaOH (1N, 6 ml) was added into a stirred solution of (2-allyloxy-2,2-bis-ethoxycarbonyl-ethyl)-trimethyl-ammonium iodide (2.1 g) in DMSO and water (9:1, 35 ml) and resulting solution was allowed to stir at room temperature overnight. The reaction mixture was diluted with ether, washed with water three times, brine and dried (MgSO4). After evaporation of solvent, the title compound (431 mg) was obtained.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
(2-allyloxy-2,2-bis-ethoxycarbonyl-ethyl)-trimethyl-ammonium iodide
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I-:3].[CH2:4]([O:7][C:8]([C:19]([O:21][CH2:22][CH3:23])=[O:20])([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9][N+:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH2:6]>CS(C)=O.O.CCOCC>[I-:3].[CH2:4]([O:7][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:9][N+:10]([CH3:13])([CH3:11])[CH3:12])[CH:5]=[CH2:6].[CH2:17]([O:16][C:14](=[O:15])[C:8]([O:7][CH2:4][CH:5]=[CH2:6])=[CH2:9])[CH3:18] |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
(2-allyloxy-2,2-bis-ethoxycarbonyl-ethyl)-trimethyl-ammonium iodide
Quantity
2.1 g
Type
reactant
Smiles
[I-].C(C=C)OC(C[N+](C)(C)C)(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
WASH
Type
WASH
Details
washed with water three times, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C(C=C)OC(C[N+](C)(C)C)(C(=O)OCC)C(=O)OCC
Name
Type
product
Smiles
C(C)OC(C(=C)OCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 431 mg
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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